Flufenacet-13C6
Description
Properties
Molecular Formula |
C₈¹³C₆H₁₃F₄N₃O₂S |
|---|---|
Molecular Weight |
369.29 |
Synonyms |
Fluthiamid-13C6; Fluthiamide-13C6; Thiafluamide-13C6; BAY-FOE 5043-13C6; Define DF-13C6; FOE 5043-13C6; N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of Flufenacet-13C6 (Inferred):
- Chemical Formula: C₁₄H₁₃F₄NO₂S-¹³C₆ (hypothetical, based on flufenacet structure).
- Molecular Weight : ~380–400 g/mol (estimated).
- Applications : Used as an internal standard in mass spectrometry for quantifying flufenacet residues in environmental and biological samples.
- Synthesis : Likely involves substituting ¹³C-enriched precursors during synthesis, akin to methods for flufenamic acid-13C6 .
Comparison with Similar ¹³C-Labeled Compounds
Flufenamic Acid-13C6
Structural and Functional Differences :
- Class : NSAID (vs. flufenacet’s herbicide class).
- Chemical Formula: C₁₄H₈F₃NO₂-¹³C₆ .
- Molecular Weight : 336.32 g/mol .
- Applications : Tracks drug metabolism and pharmacokinetics, unlike this compound’s environmental monitoring role .
- Safety : Irritant (Xi hazard symbol), requiring precautions for skin/eye contact .
Tolfenamic Acid-13C6
Structural and Functional Differences :
- Class : NSAID, structurally similar to flufenamic acid.
- Applications : Used in veterinary medicine; labeled form aids metabolic studies.
- Safety: Similar to non-labeled tolfenamic acid; requires ventilation and protective gear .
Hexachlorobenzene-13C6
Structural and Functional Differences :
- Class: Organochlorine fungicide/pesticide.
- Chemical Formula : C₆Cl₆-¹³C₆ .
- Molecular Weight : 290.84 g/mol .
- Applications : Environmental pollutant tracking, contrasting with this compound’s agricultural focus.
- Storage : Stable under specific lab conditions, unlike this compound’s 2–8°C requirement .
Table 1: Comparative Analysis of ¹³C-Labeled Compounds
This compound in Environmental Science
While direct studies are scarce, analogous ¹³C-labeled pesticides (e.g., hexachlorobenzene-13C6) demonstrate utility in quantifying bioaccumulation and degradation pathways . This compound would similarly enable precise detection in soil and water systems.
Flufenamic Acid-13C6 in Pharmacology
Studies using flufenamic acid-13C6 have elucidated its role in modulating ion channels and COX inhibition, with ¹³C labeling enhancing NMR and MS sensitivity .
Hexachlorobenzene-13C6 in Toxicology
Used to monitor long-term environmental persistence, its ¹³C label reduces background noise in mass spectrometry, improving detection limits .
Preparation Methods
Role of 4-Nitrofluorobenzene-13C6 as a Key Intermediate
The synthesis of this compound begins with the carbon-13 labeled precursor 4-nitrofluorobenzene-13C6 (CAS: 1958100-79-2), which introduces the isotopic label into the benzene ring of the final product. This intermediate is synthesized via nitration of fluorobenzene-13C6 under controlled conditions, ensuring regioselectivity at the para position. The labeled benzene ring is retained throughout subsequent reactions, preserving isotopic integrity.
Nucleophilic Aromatic Substitution and Thiadiazole Formation
The labeled 4-nitrofluorobenzene-13C6 undergoes nucleophilic substitution with 3-(trifluoromethyl)aniline to form 4-fluoro-3-(trifluoromethyl)aniline-13C6. This step is catalyzed by alkali hydroxides in polar aprotic solvents such as dimethylformamide (DMF), achieving yields exceeding 80%. Subsequent coupling with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole (synthesized separately via cyclization of thiosemicarbazide derivatives) forms the core structure of this compound. Critical reaction parameters include:
-
Temperature : 110°C for thiadiazole cyclization to minimize side reactions.
-
Solvent System : Dichloromethane (CH2Cl2) for phase separation and efficient extraction.
-
Stoichiometry : A 1:1 molar ratio of aniline to thiadiazole chloride to prevent oligomerization.
Optimization of Reaction Conditions
Isotopic Purity and Yield Enhancements
Isotopic labeling introduces unique challenges, including potential isotopic dilution during purification. To mitigate this, Vulcanchem’s protocol employs ruthenium nanoparticles to activate C-H bonds selectively, enabling direct isotopic exchange without disrupting the chiral centers or reaction kinetics. This method, adapted from deuterium-labeling techniques, ensures >98% isotopic purity in this compound.
Solvent and Catalyst Selection
The patent CN105646397A highlights the use of POCl3 as a phosphorylating agent to facilitate the formation of the amide bond between the aniline and thiadiazole moieties. Key optimizations include:
-
Catalyst Loading : 1.5 equivalents of POCl3 relative to the aniline derivative to drive the reaction to completion.
-
Workup Protocol : Sequential washes with 20% NaOH and saturated brine to remove acidic byproducts, followed by drying over anhydrous sodium sulfate.
Purification and Analytical Validation
Chromatographic Purification
Crude this compound is purified via silica gel chromatography using a gradient elution of hexane:ethyl acetate (4:1 to 2:1). This step removes unreacted starting materials and regioisomeric impurities, yielding a product with >95% chemical purity.
Mass Spectrometry and Isotopic Enrichment Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 369.29, corresponding to the molecular formula C8¹³C6H13F4N3O2S. Isotopic enrichment is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with corrections applied for natural abundance 13C.
Comparative Analysis of Synthetic Methods
The table below contrasts the key parameters of this compound synthesis from peer-reviewed methodologies:
Q & A
Q. How to design a cross-disciplinary study investigating this compound interactions with soil microbiota and plant roots?
- Methodological Answer : Adopt a systems biology approach:
- Microbial Analysis : 16S rRNA sequencing combined with SIP to identify -assimilating taxa.
- Plant Analysis : Laser microdissection of root zones followed by metabolomic profiling.
- Integration : Use network analysis to correlate microbial diversity with plant metabolite shifts. Define milestones for each sub-team and ensure regular interdisciplinary review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
